Cas no 861928-27-0 (4-Bromo-2-(trifluoromethyl)benzaldehyde)

4-Bromo-2-(trifluoromethyl)benzaldehyde structure
861928-27-0 structure
Nome del prodotto:4-Bromo-2-(trifluoromethyl)benzaldehyde
Numero CAS:861928-27-0
MF:C8H4BrF3O
MW:253.015972137451
MDL:MFCD09037472
CID:69059
PubChem ID:12187218

4-Bromo-2-(trifluoromethyl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-2-(trifluoromethyl)benzaldehyde
    • 5-BROMO-2-FORMYLBENZOTRIFLUORIDE
    • 4-BROMO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLUALDEHYDE
    • PubChem18506
    • 4-Bromo-2-((trifluoro methyl)benzaldehyde
    • PROPHDFGNNBHJX-UHFFFAOYSA-N
    • STL555334
    • BBL101538
    • 4-bromo-2-trifluoromethylbenzaldehyde
    • SBB064906
    • TRA0070499
    • TF10269
    • 4-Bromo-2-trifluoromethyl-benzaldehyde
    • BC00
    • 4-Bromo-2-(trifluoromethyl)benzaldehyde (ACI)
    • C8H4BrF3O
    • AKOS005067715
    • BS-2121
    • 861928-27-0
    • CS-W009464
    • 4-Bromo-2-(trifluoromethyl)benzaldehyde, AldrichCPR
    • MFCD09037472
    • SCHEMBL207592
    • EN300-174709
    • SY036228
    • DTXCID10430490
    • Z1269164777
    • DTXSID90479680
    • MDL: MFCD09037472
    • Inchi: 1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
    • Chiave InChI: PROPHDFGNNBHJX-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C(F)(F)F)=CC(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 251.94000
  • Massa monoisotopica: 251.93976g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 3
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristallo giallo grigiastro
  • Densità: 1.677
  • Punto di fusione: 48-50 ºC
  • Punto di ebollizione: 243℃ at 760 mmHg
  • Punto di infiammabilità: 101 ºC
  • Indice di rifrazione: 1.518
  • Coefficiente di ripartizione dell'acqua: Sparingly soluble in water (0.083 g/L) (25°C).
  • PSA: 17.07000
  • LogP: 3.28040
  • Sensibilità: Air Sensitive
  • Solubilità: Non determinato

4-Bromo-2-(trifluoromethyl)benzaldehyde Informazioni sulla sicurezza

4-Bromo-2-(trifluoromethyl)benzaldehyde Dati doganali

  • CODICE SA:2913000090
  • Dati doganali:

    Codice doganale cinese:

    2913000090

    Panoramica:

    291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%

4-Bromo-2-(trifluoromethyl)benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-174709-0.05g
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861928-27-0 95%
0.05g
$19.0 2023-09-20
Enamine
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861928-27-0 95%
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eNovation Chemicals LLC
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4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE
861928-27-0 98%
5g
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Apollo Scientific
PC49241-1g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 98+%
1g
£17.00 2025-03-22
Enamine
EN300-174709-0.25g
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
0.25g
$19.0 2023-09-20
abcr
AB206172-100g
4-Bromo-2-(trifluoromethyl)benzaldehyde, 95%; .
861928-27-0 95%
100g
€753.30 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1400-1G
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
1g
¥ 264.00 2023-04-13
Apollo Scientific
PC49241-5g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 98+%
5g
£64.00 2025-02-21
TRC
B700013-100mg
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861928-27-0
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$ 80.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032734-5g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
5g
¥9388 2024-05-21

4-Bromo-2-(trifluoromethyl)benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -87 °C
1.2 15 min, -87 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  30 min, -87 °C
Riferimento
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  2 h, -15 °C; 1 h, -15 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Riferimento
Efficient three-component synthesis of diversely substituted tetrahydro-1H-cyclopenta[c]quinolines
Nino, Patricia; et al, Indian Journal of Chemistry, 2016, (7), 854-881

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Riferimento
Halogen-lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes
Dabrowski, Marek; et al, Tetrahedron, 2005, 61(27), 6590-6595

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Riferimento
Realizing n-Type Field-Effect Performance via Introducing Trifluoromethyl Groups into the Donor-Acceptor Copolymer Backbone
Wei, Congyuan ; et al, Macromolecules (Washington, 2019, 52(7), 2911-2921

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite ,  Iodine Solvents: Acetonitrile ;  18 h, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -87 °C
2.2 15 min, -87 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  30 min, -87 °C
Riferimento
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; 2 h, -90 °C
1.2 1 h, -90 °C; -90 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence
Kusakabe, Yu; et al, ACS Omega, 2022, 7(19), 16740-16745

4-Bromo-2-(trifluoromethyl)benzaldehyde Raw materials

4-Bromo-2-(trifluoromethyl)benzaldehyde Preparation Products

4-Bromo-2-(trifluoromethyl)benzaldehyde Letteratura correlata

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